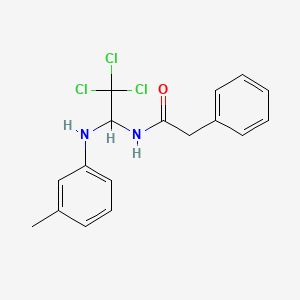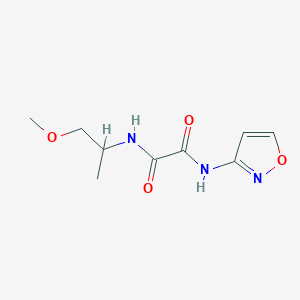
N1-(isoxazol-3-yl)-N2-(1-methoxypropan-2-yl)oxalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N1-(isoxazol-3-yl)-N2-(1-methoxypropan-2-yl)oxalamide: is a synthetic organic compound characterized by the presence of an isoxazole ring and an oxalamide functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N1-(isoxazol-3-yl)-N2-(1-methoxypropan-2-yl)oxalamide typically involves the following steps:
Formation of Isoxazole Ring: The isoxazole ring can be synthesized via a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkene.
Oxalamide Formation: The oxalamide moiety is introduced by reacting oxalyl chloride with an appropriate amine. In this case, the amine would be 1-methoxypropan-2-amine.
The overall reaction can be summarized as follows:
Nitrile oxide+Alkene→IsoxazoleIsoxazole+Oxalyl chloride+1-methoxypropan-2-amine→this compound
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the isoxazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the oxalamide group, potentially converting it to an amine.
Substitution: The methoxy group in the 1-methoxypropan-2-yl moiety can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be facilitated by bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated isoxazole derivatives, while reduction could produce amine derivatives.
科学的研究の応用
Chemistry
In chemistry, N1-(isoxazol-3-yl)-N2-(1-methoxypropan-2-yl)oxalamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, this compound could be explored for its therapeutic potential. Its ability to undergo various chemical reactions makes it a versatile scaffold for designing new pharmaceuticals.
Industry
In industrial applications, this compound might be used in the development of new materials with specific properties, such as polymers or coatings, due to its stability and reactivity.
作用機序
The mechanism by which N1-(isoxazol-3-yl)-N2-(1-methoxypropan-2-yl)oxalamide exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The isoxazole ring could play a crucial role in binding to these molecular targets, while the oxalamide group might influence the compound’s overall stability and solubility.
類似化合物との比較
Similar Compounds
- N1-(isoxazol-3-yl)-N2-(1-methoxyethyl)oxalamide
- N1-(isoxazol-3-yl)-N2-(1-ethoxypropan-2-yl)oxalamide
- N1-(isoxazol-3-yl)-N2-(1-methoxybutan-2-yl)oxalamide
Uniqueness
N1-(isoxazol-3-yl)-N2-(1-methoxypropan-2-yl)oxalamide is unique due to the specific combination of its functional groups. The presence of the isoxazole ring and the methoxypropan-2-yl moiety provides distinct chemical properties that can be leveraged in various applications. Compared to similar compounds, it may offer different reactivity patterns and biological activities, making it a valuable compound for further research and development.
特性
IUPAC Name |
N'-(1-methoxypropan-2-yl)-N-(1,2-oxazol-3-yl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O4/c1-6(5-15-2)10-8(13)9(14)11-7-3-4-16-12-7/h3-4,6H,5H2,1-2H3,(H,10,13)(H,11,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIVZAZOJGWBFEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)NC(=O)C(=O)NC1=NOC=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
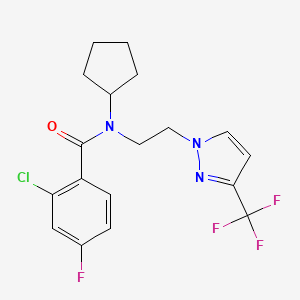
![4-(2-(2-methoxyphenyl)-2-oxoethyl)benzo[f][1,4]oxazepine-3,5(2H,4H)-dione](/img/structure/B2623340.png)

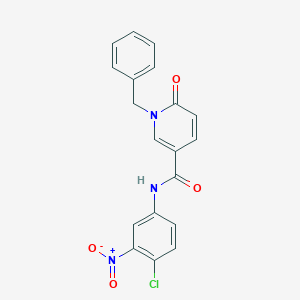
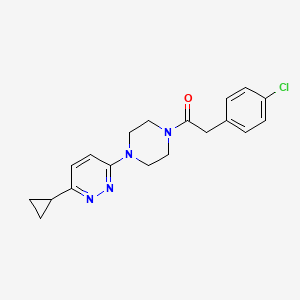
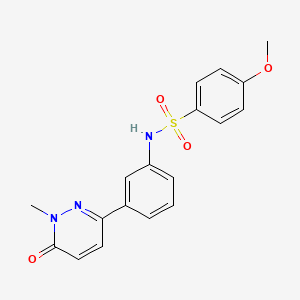
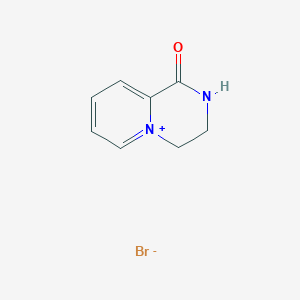

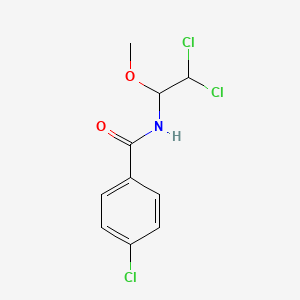
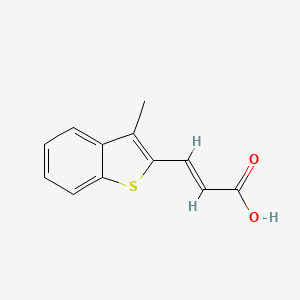
![1-[3-(4-Fluoro-3-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2623355.png)
![3-{3-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-3-oxopropanal O-(2,4-dichlorobenzyl)oxime](/img/structure/B2623358.png)
![2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-nitrophenyl)acetamide](/img/structure/B2623359.png)
